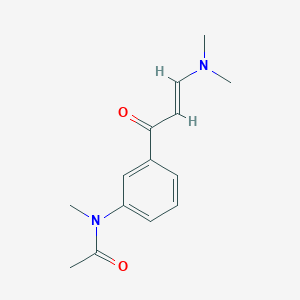

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide

Description

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (CAS: 96605-65-1) is a structurally complex acetamide derivative characterized by an (E)-configured acryloyl group linked to a dimethylamino-substituted phenyl ring. Its molecular formula is C₁₅H₂₀N₂O₂, with a molecular weight of 260.33 g/mol . It is synthesized via Claisen-Schmidt condensation or alkylation reactions, as evidenced by its role as an intermediate in zaleplon production .

Properties

IUPAC Name |

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHTXVLCGAQQRA-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436688 | |

| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227694-88-3, 96605-65-1 | |

| Record name | N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The starting material, N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide (or the corresponding non-fluorinated analog), is prepared by:

- Reacting the appropriate acetyl-substituted aniline with methylating agents such as methyl p-toluenesulfonate in a polar aprotic solvent (e.g., acetonitrile) at mild temperatures (~30°C).

- Subsequent neutralization with a weak base such as sodium hydroxide to afford the N-methylated acetamide intermediate.

Formation of the Dimethylaminoacryloyl Group

This key transformation involves:

- Reacting the intermediate N-(acetyl-substituted phenyl)-N-methyl-acetamide with an excess of N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) in reflux conditions.

- The reaction is carried out in the presence of an apolar aromatic solvent such as toluene at approximately 80°C.

- Following this, an apolar aliphatic solvent like n-heptane is added at the same temperature to facilitate product crystallization or separation.

- The reaction time ranges from 2 to 6 hours depending on scale and conditions.

Methylation Step (Alternative Protocol)

An alternative methylation method involves:

- Using methyl p-toluenesulfonate as a methylating agent instead of methyl iodide, which offers advantages in yield and environmental impact.

- Employing weak bases (e.g., sodium hydroxide, potassium carbonate) instead of strong bases like sodium hydride.

- This method results in a high yield (~83%) and high purity (~99.7% by HPLC) of the target compound.

Final Purification

- After reaction completion, the mixture is cooled and treated with an aliphatic alcohol such as isopropanol or ethanol to aid in product isolation.

- Purification techniques include crystallization and washing with solvents to obtain the compound with high purity suitable for pharmaceutical use.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| Methylation of acetyl aniline | Methyl p-toluenesulfonate, acetonitrile, NaOH | 30 | 15 | - | - |

| Reaction with NNDMF-DMA | NNDMF-DMA (2 eq.), toluene, then n-heptane | 80 | 2-6 | ~83 | ~99.7 |

| Final isolation | Addition of isopropanol or ethanol | 75 | 4 | - | - |

- The described processes are more environmentally friendly and industrially scalable compared to traditional methods using methyl iodide and strong bases.

- The use of methyl p-toluenesulfonate and weak bases reduces hazardous waste and improves safety.

- The reaction conditions are optimized for high yield and purity, essential for pharmaceutical intermediates.

- The process allows for easy isolation of the product due to solvent choices that facilitate crystallization.

The preparation of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide can be effectively accomplished by adapting the established synthetic routes of closely related fluorinated analogs. The process involves methylation of an acetyl-substituted aniline derivative followed by reaction with N,N-dimethylformamide dimethyl acetal under controlled reflux conditions in selected solvents. The methods emphasize eco-friendliness, industrial applicability, and high product quality, supported by detailed reaction parameters and solvent systems.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is a synthetic compound with a unique chemical structure featuring a dimethylamino group and an acrylamide moiety. It has a molecular formula of and a molecular weight of 246.31 g/mol. The compound's structure, which includes a phenyl ring substituted with a dimethylaminoacryloyl group, makes it potentially applicable in medicinal chemistry and materials science.

Potential Applications

This compound may have biological activity due to its structural characteristics. Research suggests it can be used in medicinal chemistry and materials science, with potential interactions with various biological targets.

Scientific Research Applications

This compound is intended for research and development use only, and should be handled under the supervision of a technically qualified individual .

Use as a building block

This compound can be used as a building block for synthesizing substituted pyrazolo[1,5-a]pyrimidines, which are useful as Bruton's tyrosine kinase inhibitors .

Cosmetics

Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Safety Information

Handling this chemical requires caution, as it can cause skin and serious eye irritation, and may cause respiratory irritation .

Hazard Statements:

- H315: Causes skin irritation .

- H319: Causes serious eye irritation .

- H335: May cause respiratory irritation .

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection .

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

First Aid Measures:

- Inhalation: Move the victim into fresh air; if breathing is difficult, give oxygen; if not breathing, give artificial respiration and consult a doctor .

- Skin Contact: Inflammation may result in itching, scaling, reddening, blistering, pain, or dryness .

- Eye Contact: Redness, pain, or severe eye damage may occur .

Mechanism of Action

The mechanism of action of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide

N-(3-(3-(Dimethylamino)acryloyl)phenyl)acetamide

N-(3-(Diethylamino)phenyl)acetamide

Functional Analogues

Chalcone Derivatives with Antileishmanial Activity

- Example : N-(4-((E)-3-Arylacryloyl)phenyl)acetamides (3a-k) .

- Comparison: These compounds share the acryloyl-phenyl backbone but incorporate aryl groups (e.g., 4-fluorophenyl) instead of dimethylamino substituents. Studies show that electron-withdrawing groups (e.g., -F) enhance antileishmanial activity, whereas dimethylamino groups may prioritize solubility over potency .

UV-Protective Chalcone-Acetamide Hybrids

- Example : (E)-N-(4-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)phenyl)-2-(piperazin-1-yl)acetamide (C-1) .

- Comparison: The addition of piperazine rings improves UV absorption and radical scavenging, a feature absent in the dimethylamino variant. This highlights the trade-off between electron-donating substituents (for NLO) and functional groups for photoprotection .

Pharmacological and Physicochemical Properties

*Predicted using fragment-based methods. †Estimated based on structural analogs .

Biological Activity

(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, with the CAS number 1227694-88-3, is a synthetic compound notable for its potential biological activity attributed to its unique structural characteristics. This compound features a dimethylamino group and an acrylamide moiety, making it a point of interest in medicinal chemistry and materials science.

- Molecular Formula: C₁₄H₁₈N₂O₂

- Molecular Weight: 246.3 g/mol

- PubChem CID: 10198778

| Property | Value |

|---|---|

| CAS Number | 1227694-88-3 |

| Purity | ≥95% |

| Appearance | Crystalline |

The mechanism of action for this compound involves interactions with biological macromolecules, potentially modulating enzyme or receptor activity. The compound’s ability to bind to specific molecular targets suggests that it may influence various signal transduction pathways critical for its biological effects.

Potential Applications

- Medicinal Chemistry : Investigated for its role as a precursor in drug synthesis.

- Biological Research : Studied for interactions with enzymes and receptors.

- Materials Science : Potential applications in developing new materials due to its unique chemical properties.

Structural Similarities and Activity

Compounds with similar structures often exhibit significant biological activities. For instance, derivatives of dimethylaminoacryloyl compounds have been shown to interact with various biological targets, leading to diverse pharmacological effects. However, direct studies on this compound are still needed to fully elucidate its potential .

Comparative Analysis of Related Compounds

A comparative study of structurally related compounds can provide insights into the biological activity of this compound:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-(4-(Dimethylamino)phenyl)but-3-en-2-one | Dimethylamino group | Anticancer properties |

| N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide | Ethyl substitution | Neuroprotective effects |

Q & A

Q. What synthetic methodologies are recommended for producing (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, and how can reaction conditions favor the E-isomer?

Methodological Answer: Synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example:

Acryloyl Group Formation : React 3-aminophenyl derivatives with dimethylaminoacryloyl chloride under controlled pH (e.g., buffered conditions) to minimize side reactions .

N-Methylation : Introduce the methyl group via reductive alkylation or using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Isomer Control : The E-configuration is favored by steric hindrance during the acryloylation step. Use polar aprotic solvents (e.g., DMF) and lower temperatures (0–5°C) to stabilize the transition state .

Optimization : Monitor reaction progress via TLC or HPLC. Yields can be improved by iterative purification (e.g., column chromatography) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

Methodological Answer:

- X-ray Crystallography : Resolve the E-configuration and bond angles using single-crystal diffraction (e.g., as in related acetamide structures) .

- Spectroscopic Analysis :

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What are key considerations for ensuring solubility and stability during experimental handling?

Methodological Answer:

- Solubility : Use polar solvents (DMSO, ethanol) for dissolution. For aqueous buffers, employ co-solvents (e.g., 10% DMSO in PBS) .

- Stability :

- Store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Avoid prolonged exposure to light (use amber vials) and moisture (desiccants) .

- pH Sensitivity : Maintain neutral pH (7.0–7.4) to prevent hydrolysis of the acryloyl group .

Advanced Research Questions

Q. What methodologies are employed to investigate the biological activity of this compound, particularly its interaction with cellular targets?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., MMP-3 inhibition, referenced in electrochemical studies) .

- Receptor Binding : Radioligand displacement assays (e.g., for kinase targets) with IC₅₀ determination .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) using crystallographic data from related acetamides to predict binding modes .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK-293) .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamide derivatives?

Methodological Answer:

- Reproducibility Protocols : Use standardized assays (e.g., CLSI guidelines) with positive/negative controls. Include ≥3 biological replicates .

- Purity Validation : Confirm compound integrity via HPLC (≥95% purity; methods adapted from ).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for variables like solvent choice .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Validate with:

- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.

- LOD/LOQ : ≤0.5 ng/mL and ≤1.5 ng/mL, respectively .

- Electrochemical Sensors : Employ gold thin-film electrodes (TFGAs) functionalized with aptamers for real-time detection in serum .

Q. What strategies are effective in elucidating the mechanism of action for novel acryloyl-containing acetamides?

Methodological Answer:

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- CRISPR Knockdowns : Target putative receptors (e.g., tyrosine kinases) to assess activity loss .

- Phenotypic Screening : Use high-content imaging to track morphological changes in cancer cell lines .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this chemical class?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., dimethylamino → diethylamino) and assess activity shifts .

- Computational Modeling :

- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors .

- Molecular Dynamics : Simulate binding interactions over 100 ns trajectories to predict affinity .

- Data Integration : Cross-reference synthetic yields, bioactivity, and ADMET profiles into a unified database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.